molecular formula C19H22BrNO5S B14986796 N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)acetamide

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)acetamide

Cat. No.: B14986796
M. Wt: 456.4 g/mol
InChI Key: SIJGPWKXJYWRLK-UHFFFAOYSA-N
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Description

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)acetamide (hereafter referred to by its full name) is a structurally complex acetamide derivative featuring a brominated furan ring, a sulfonated tetrahydrothiophene moiety, and a 4-ethylphenoxy side chain. The 4-ethylphenoxy group is a common pharmacophore in bioactive molecules, often associated with lipophilicity and target affinity .

Properties

Molecular Formula

C19H22BrNO5S

Molecular Weight

456.4 g/mol

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(4-ethylphenoxy)acetamide

InChI

InChI=1S/C19H22BrNO5S/c1-2-14-3-5-16(6-4-14)25-12-19(22)21(11-17-7-8-18(20)26-17)15-9-10-27(23,24)13-15/h3-8,15H,2,9-13H2,1H3

InChI Key

SIJGPWKXJYWRLK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(O2)Br)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the bromofuran and dioxidotetrahydrothiophene intermediates. These intermediates are then coupled with the ethylphenoxyacetamide group under specific reaction conditions. Common reagents used in these reactions include bromine, furan, thiophene, and ethylphenol derivatives. The reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s identity and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The bromofuran and thiophene moieties can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the bromine atom or the dioxidotetrahydrothiophene ring, using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromofuran ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromofuran ring may yield a furanone derivative, while reduction of the dioxidotetrahydrothiophene ring may produce a thiol derivative.

Scientific Research Applications

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The bromofuran and dioxidotetrahydrothiophene moieties may interact with enzymes or receptors, modulating their activity. The ethylphenoxyacetamide group can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent-Based Comparisons

Bromofuran vs. Benzofuran Derivatives

A close structural analog, N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-ethyl-1-benzofuran-3-yl)-N-(4-methoxybenzyl)acetamide (), replaces the bromofuran with a benzofuran ring and substitutes the 4-ethylphenoxy group with a 4-methoxybenzyl chain. Key differences include:

Sulfonated Moieties

The 1,1-dioxidotetrahydrothiophen-3-yl group is shared with N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (), a sulfur-containing heterocycle precursor.

Pharmacokinetic and Physicochemical Properties

  • pKa and solubility: Derivatives such as (E)-2-(5-fluoro-i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide () exhibit pKa values of ~5.5–5.8, suggesting moderate solubility in physiological conditions. The target compound’s bromine and sulfonate groups may lower its pKa, improving solubility relative to non-sulfonated analogs .
  • Bond-length variations : Structural studies of N-(4-Bromophenyl)acetamide () reveal bond-length discrepancies (e.g., C1–C2: 1.501 Å vs. 1.53 Å in other acetamides), which could influence conformational stability and binding interactions .

Biological Activity

Structural Information

  • Molecular Formula : C16H20BrN2O3S
  • SMILES Notation : CCOC(=O)N(C(=O)N(C1CC(S(=O)(=O)C1)C1=CC=C(C=C1)Br)C2=CC=C(C=C2)C)C
  • InChI Key : A unique identifier for the compound.

Antimicrobial Properties

While specific studies on this compound are sparse, related compounds containing the bromofuran moiety have shown varying degrees of antimicrobial activity. The presence of the bromine atom in furan derivatives often enhances their biological activity due to increased electron-withdrawing effects, which can influence the reactivity towards microbial enzymes.

Anti-inflammatory Effects

Compounds with similar structural features have been investigated for anti-inflammatory properties. For instance, tetrahydrothiophene derivatives have been reported to exhibit anti-inflammatory effects in various models. The potential for N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)acetamide to exhibit similar effects warrants further exploration.

Cytotoxicity and Cancer Research

Some studies on related compounds indicate potential cytotoxic effects against cancer cell lines. The structural components of this compound may interact with cellular pathways involved in apoptosis and cell proliferation. Research into the cytotoxicity of brominated furan derivatives has shown promise in targeting cancer cells selectively.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of bromofuran derivatives found that modifications at the furan ring significantly affected their antibacterial efficacy. The introduction of various substituents, such as ethyl groups or thiophene rings, enhanced their activity against Gram-positive and Gram-negative bacteria.

Case Study 2: Anti-inflammatory Mechanisms

Research on tetrahydrothiophene derivatives revealed that these compounds could inhibit pro-inflammatory cytokines in vitro. This suggests that This compound may also possess similar anti-inflammatory mechanisms worth investigating.

Case Study 3: Cytotoxicity Assays

In vitro cytotoxicity assays conducted on structurally related compounds showed significant apoptosis induction in cancer cell lines. These findings indicate a potential pathway for further research into the anticancer properties of this compound.

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